2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor for Thymidylate Synthase and Dihydrofolate Reductase
One significant application of structurally related compounds involves their potential as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compounds with a similar thieno[2,3-d]pyrimidine scaffold have demonstrated potent dual inhibitory activities against human TS and DHFR, highlighting their therapeutic potential in cancer treatment due to their critical roles in nucleotide synthesis pathways (Gangjee et al., 2008).
Antimicrobial Agents
Another application area is in the development of antimicrobial agents. Pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from related starting materials, have shown good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid. This suggests their potential use in creating new treatments for infectious diseases (Hossan et al., 2012).
Antitumor Activity
Compounds with a thieno[3,2-d]pyrimidine structure have also been synthesized and evaluated for their antitumor activities. Some of these compounds have shown potent anticancer activity on various human cancer cell lines, suggesting the potential of similar compounds in cancer therapy. The study highlights the importance of exploring such compounds for therapeutic applications (Hafez & El-Gazzar, 2017).
Radioligand for Imaging
In radiopharmaceutical research, related compounds have been synthesized for imaging purposes, such as [18F]PBR111, which is a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for neurological research and understanding diseases like Alzheimer's (Dollé et al., 2008).
Molecular Structure and Interaction Studies
Further studies include the analysis of crystal structures of related compounds, providing insights into their molecular configurations and interactions. Understanding these aspects is vital for drug design and the development of new pharmaceuticals (Subasri et al., 2017).
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-4-24-13-7-5-12(6-8-13)19-15(22)10-25-18-20-14-9-11(2)26-16(14)17(23)21(18)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXNTMJJBVWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.